

A Technical Guide to the Solubility of (R)-1-Boc-3-(hydroxymethyl)piperidine

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Compound of Interest

Compound Name:	(R)-1-Boc-3-(Hydroxymethyl)Piperidine
Cat. No.:	B127047

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **(R)-1-Boc-3-(hydroxymethyl)piperidine**, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public quantitative solubility data, this document focuses on summarizing the existing qualitative information and presenting a detailed experimental protocol for determining precise solubility values.

Qualitative Solubility Profile

(R)-1-Boc-3-(hydroxymethyl)piperidine exhibits a solubility profile characteristic of a molecule with both polar and non-polar functional groups. The presence of the hydroxyl and carbamate groups allows for hydrogen bonding, while the Boc group and the piperidine ring introduce lipophilic character.

Based on available data, the solubility of **(R)-1-Boc-3-(hydroxymethyl)piperidine** can be summarized as follows:

Solvent Class	Solvent	Qualitative Solubility	Rationale
Aqueous	Water	Slightly Soluble [1] [2] [3] [4]	The hydrophobic Boc group limits solubility in water [5] .
Alcohols	Methanol	Soluble [6]	The polar hydroxyl group of methanol can act as a hydrogen bond donor and acceptor.
Chlorinated	Dichloromethane, Chloroform	Soluble [5]	These solvents can interact with the lipophilic portions of the molecule.
Ethers	Ethyl Acetate	Soluble [5] [7]	A moderately polar solvent capable of dissolving the compound.
Amides	Dimethylformamide (DMF)	Soluble [6]	A polar aprotic solvent that can effectively solvate the molecule.

Note: The racemic mixture, (\pm) -1-Boc-3-(hydroxymethyl)piperidine, is also reported to be soluble in methanol and dimethylformamide (DMF)[\[6\]](#).

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of **(R)-1-Boc-3-(hydroxymethyl)piperidine** in various solvents using the widely accepted shake-flask method.

Materials and Equipment

- **(R)-1-Boc-3-(hydroxymethyl)piperidine** (solid)
- Selected solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, etc.)
- Glass vials or flasks with screw caps
- Orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., incubator or water bath)
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PTFE or other chemically resistant membrane)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.
- Centrifuge (optional)

Procedure

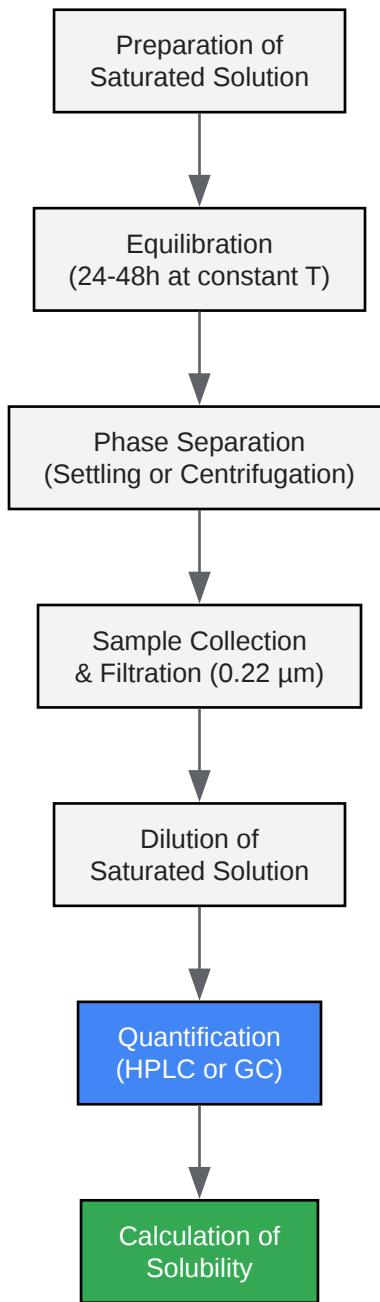
- Preparation of Saturated Solution:
 - Add an excess amount of solid **(R)-1-Boc-3-(hydroxymethyl)piperidine** to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.
 - Record the initial mass of the compound.
 - Add a known volume of the desired solvent to the vial.
- Equilibration:
 - Tightly seal the vials to prevent solvent evaporation.
 - Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment set to the desired temperature (e.g., 25 °C or 37 °C).

- Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.
- Phase Separation:
 - After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2-4 hours. This allows the undissolved solid to settle.
 - Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.
 - Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of dissolved **(R)-1-Boc-3-(hydroxymethyl)piperidine**.
 - A calibration curve should be prepared using standard solutions of the compound of known concentrations.
- Calculation of Solubility:
 - Calculate the solubility using the measured concentration from the analytical instrument and the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Diagrams

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of **(R)-1-Boc-3-(hydroxymethyl)piperidine**.



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Workflow for Determining Equilibrium Solubility.

Conclusion

While quantitative solubility data for **(R)-1-Boc-3-(hydroxymethyl)piperidine** is not readily available in the public domain, its qualitative solubility profile indicates good solubility in common organic solvents and limited solubility in water. For drug development and process chemistry, precise quantitative data is essential. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to determine the solubility of this important pharmaceutical intermediate in various solvent systems, thereby facilitating its effective use in synthesis and formulation.

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